Divergent Synthetic Route for Guanosine Tosylate
The synthetic route to protected 5'-O-tosylguanosine (compound 14) fundamentally differs from that of its adenosine, cytidine, and uridine counterparts (9-11). Direct benzoylation of A, C, and U nucleosides yields their respective 5'-tosylates in good yields. However, this same protocol cannot be applied to guanosine. The differentiation arises from the poor solubility of guanosine, which necessitates an alternative, multi-step protection strategy [1].
| Evidence Dimension | Synthetic Route Feasibility (Direct Acylation) |
|---|---|
| Target Compound Data | Failed |
| Comparator Or Baseline | Adenosine, Cytidine, Uridine 5'-tosylates: Successfully prepared via direct benzoylation |
| Quantified Difference | Route is not viable for guanosine |
| Conditions | Standard acylation conditions with benzoyl chloride |
Why This Matters
This fundamental difference in synthetic access directly impacts procurement; it explains why 5'-O-tosylguanosine cannot be produced using the same cost-efficient methods as other nucleoside tosylates, justifying its potentially higher price and the need for a specialized vendor.
- [1] Jankowska, J., Sobkowski, M., Stawinski, J., & Kraszewski, A. (2014). Preparation of fluorinated RNA nucleotide analogs potentially stable to enzymatic hydrolysis in RNA and DNA polymerase assays. Journal of Fluorine Chemistry, 167, 226–230. doi:10.1016/j.jfluchem.2014.07.019 View Source
